molecular formula C19H26O2 B119807 4-Methylestradiol CAS No. 6171-48-8

4-Methylestradiol

Cat. No.: B119807
CAS No.: 6171-48-8
M. Wt: 286.4 g/mol
InChI Key: CSHOYPMKTGTOLM-SMYFESCOSA-N
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Description

4-Methylestradiol is a synthetic estrogenic compound, structurally related to estradiol, a naturally occurring estrogen. It is characterized by the addition of a methyl group at the fourth position of the estradiol molecule. This modification alters its binding affinity and biological activity compared to estradiol .

Mechanism of Action

Target of Action

4-Methylestradiol (4-ME), a synthetic estrane steroid and a derivative of estradiol , primarily targets the estrogen receptors . These receptors are the biological targets of estrogens like estradiol .

Mode of Action

This compound acts as an agonist of the estrogen receptor . It shows somewhat lower affinity for the estrogen receptor than estradiol or ethinylestradiol . The addition of a methyl group to the C-4 position of estradiol to form this compound decreases its binding affinity for estrogen receptor alpha (ERα) more than for estrogen receptor beta (ERβ) .

Biochemical Pathways

This compound is an active metabolite of the androgens/anabolic steroids methyltestosterone, metandienone, and normethandrone, and is responsible for their estrogenic side effects . The metabolic conversion of parent hormone estradiol to various metabolites under different physiological conditions may serve unique functions by providing differential activation of the ERα or ERβ signaling system .

Pharmacokinetics

Due to the presence of its C17α methyl group, this compound cannot be deactivated by oxidation of the C17β hydroxyl group, resulting in improved metabolic stability and potency relative to estradiol . .

Result of Action

It is known that estrogens play important roles in various systems, such as cardiovascular, skeletal, and nervous systems, through regulating biomolecule metabolism and controlling energy homeostasis . Estrogens are also closely associated with the negative feedback effects of testosterone on the hypothalamic-pituitary axis to regulate gonadotropin production .

Action Environment

It is known that factors such as transcription factors, local factors, circulating hormones, and exogenous substances can influence estrogen synthesis . Understanding these factors and potential mechanisms related to estrogen synthesis will be beneficial for understanding estrogen disorder-related diseases and may provide novel therapeutic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylestradiol typically involves the reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol. This process includes the use of reducing agents and specific reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylestradiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness of 4-Methylestradiol: this compound is unique due to its specific structural modification, which results in altered binding affinity and biological activity compared to other estrogenic compounds. This makes it a valuable tool in research for understanding estrogen receptor interactions and developing selective estrogen receptor modulators .

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h5,7,14-16,18,20-21H,3-4,6,8-10H2,1-2H3/t14-,15-,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHOYPMKTGTOLM-SMYFESCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872685
Record name 4-Methylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6171-48-8
Record name 4-Methylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006171488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94DM04YP7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the biological significance of studying 4-Methylestradiol?

A1: this compound is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. Studying this compound helps researchers understand the structure-activity relationship of estrogens and their role in various biological processes. One study aimed to test the biological importance of catecholestrogen formation using 2- and this compound []. This suggests that modifications to the estradiol structure, such as methylation at the 4 position, can provide insights into the metabolic pathways and potential effects of these hormones.

Q2: Are there any specific analytical methods mentioned for studying this compound?

A2: While the provided abstracts don't delve into specific analytical techniques for this compound, one paper mentions developing a method for determining ginsenosides using liquid chromatography with tandem mass spectrometry []. This suggests that similar advanced analytical techniques could be employed to study this compound's pharmacokinetics, metabolism, and distribution in biological systems.

Q3: What can you infer about the research direction on this compound from these papers?

A3: The provided abstracts indicate an interest in understanding the synthesis and biological activity of this compound [, ]. Future research might explore:

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